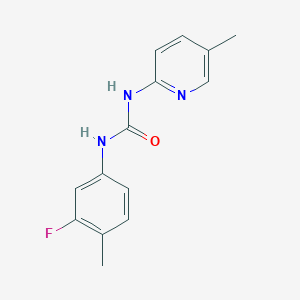

N-(3-氟-4-甲基苯基)-N'-(5-甲基-2-吡啶基)脲

描述

Synthesis Analysis

The synthesis of N-(3-fluoro-4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea and its analogs involves the reaction of suitable isocyanates with amines. In a related synthesis, N,N′-Disubstituted ureas containing polycyclic fragments, similar to our compound of interest, were synthesized in yields of 27–73% by reacting 1-isocyanatoadamantan-4-one with substituted anilines, highlighting a general approach for urea synthesis involving the reaction of isocyanate groups with amine groups (Danilov et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives often involves the use of crystallographic techniques to determine the arrangement of atoms within the molecule. For example, a study on N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a structurally related compound, used X-ray crystallography to reveal that the urea scaffold in each molecule is essentially planar due to the presence of intramolecular N–H···O hydrogen bond, with molecules linked by intermolecular hydrogen bonds and π–π stacking interactions (Song et al., 2008).

Chemical Reactions and Properties

The chemical properties of urea derivatives, such as reactivity and interaction with other molecules, are influenced by their functional groups. For instance, the presence of a pyridinyl group can significantly affect the molecule's ability to form hydrogen bonds and engage in π–π interactions, which are crucial for the biological activity of these compounds. Urea derivatives have been studied for their potential to form complexes with metals, which can alter their chemical behavior and reactivity (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and stability, are key factors that influence their practical applications. Studies on related compounds have employed low temperature calorimetry to investigate their thermodynamic properties, providing insights into their stability and behavior under various conditions (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of urea derivatives, including their acidity, basicity, and reactivity towards different reagents, are crucial for understanding their mechanism of action and potential applications. Studies focusing on the metal ion-binding properties of urea derivatives have shed light on their interaction with metal ions, which is relevant for their use in medicinal chemistry and material science (Knobloch et al., 2005).

科学研究应用

中枢神经系统药物和肌肉松弛药

Rasmussen 等人 (1978) 的一项研究发现,某些 N-芳基-N'-(1-甲基-2-吡咯烷基亚烷基)脲表现出抗焦虑活性。一些具有特定苯基取代的同系物,如 3-氟和 3-甲基基团,表现出似乎是中枢介导的肌肉松弛特性。

金属超分子大环

Troff 等人 (2012) 的一项研究涉及为自组装金属超分子大环创建二-(m-吡啶基)-脲配体。这些配体中吡啶环的甲基取代影响了吡啶氮原子相对于脲羰基的位置,从而影响了这些大环的形成。

细胞分裂素活性

Takahashi 等人 (1978) 研究了各种 N-苯基-N'-(4-吡啶基)脲衍生物的细胞分裂素活性。他们合成了 35 种衍生物并进行了测试,其中一些化合物在烟草愈伤组织生物测定中显示出很高的细胞分裂素活性。

植物生物学中的脲衍生物

Ricci 和 Bertoletti (2009) 在植物形态发生研究中讨论了 N-苯基-N'-(2-氯-4-吡啶基)脲等脲衍生物。这些化合物表现出类似细胞分裂素的活性,有时超过了腺嘌呤化合物,并促进了不定根的形成。

肥料应用

Norman 等人 (2009) 研究了尿素作为水稻生产中氮源的用途。他们发现,与传统尿素相比,N-(正丁基)硫代磷酸酰胺 (NBPT) 等尿素衍生物具有更少的 NH3 挥发性并提高了水稻产量。这项研究详细介绍在 美国土壤科学学会杂志 中。

尿苷的生物化学

Yamamoto 等人 (2011) 探讨了尿苷(一种嘧啶核苷)在血浆中的生物化学。尿苷对于 RNA 合成、糖原和生物膜至关重要,其浓度会对各种器官产生生物学效应。

抗菌和抗真菌剂

2010 年,Zheng 等人 合成了 N-烷基取代的脲衍生物以评估它们的抗菌和抗真菌活性。他们发现具有吗啉部分和氟取代基的化合物表现出有效的抗菌活性。

非线性光学

Muthuraman 等人 (2001) 研究了用于非线性光学行为的分子配合物。他们研究了 4-羟基-4'-硝基联苯/苯乙烯与 4-取代吡啶-1-氧化物形成的分子配合物,证明了二次谐波产生活性。更多详细信息可在 材料化学 中找到。

属性

IUPAC Name |

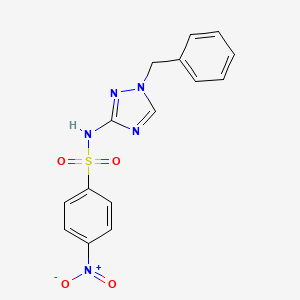

1-(3-fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-9-3-6-13(16-8-9)18-14(19)17-11-5-4-10(2)12(15)7-11/h3-8H,1-2H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDFXCXKPCIUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)

![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)